molecular formula C8H5ClN2O B1601249 5-Chloro-1,7-naphthyridin-8-ol CAS No. 67967-13-9

5-Chloro-1,7-naphthyridin-8-ol

Cat. No. B1601249
CAS RN: 67967-13-9
M. Wt: 180.59 g/mol
InChI Key: YWPHBCAINYKCRQ-UHFFFAOYSA-N
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Description

5-Chloro-1,7-naphthyridin-8-ol is a chemical compound with the molecular formula C8H5ClN2O . It belongs to the class of heterocyclic compounds known as naphthyridines .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, the class to which 5-Chloro-1,7-naphthyridin-8-ol belongs, has been a subject of considerable interest due to their wide applicability in medicinal chemistry and materials science . Various methods have been developed for their synthesis, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,7-naphthyridin-8-ol consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains a chlorine atom and a hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-1,7-naphthyridin-8-ol is 180.59 . More detailed physical and chemical properties are not available in the search results.

Future Directions

The future directions in the research of 1,8-naphthyridines, including 5-Chloro-1,7-naphthyridin-8-ol, involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . They also include exploring their diverse biological activities and applications in medicinal chemistry and materials science .

properties

IUPAC Name

5-chloro-7H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPHBCAINYKCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC=C2Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498388
Record name 5-Chloro-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,7-naphthyridin-8-ol

CAS RN

67967-13-9
Record name 5-Chloro-1,7-naphthyridin-8(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67967-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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